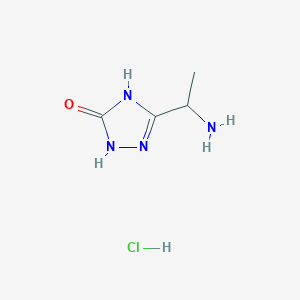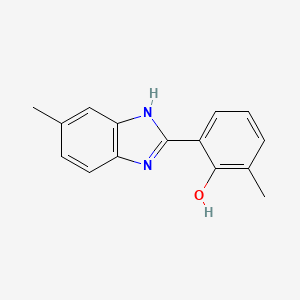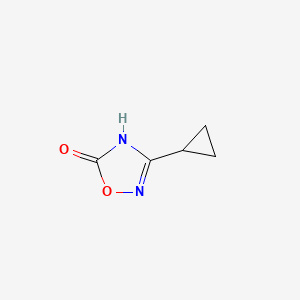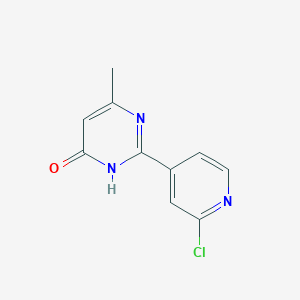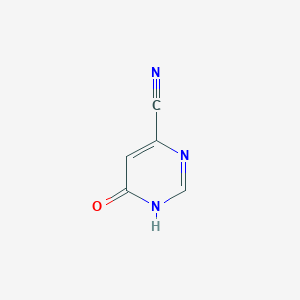
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound belonging to the class of pyrimidinones. This compound has a wide range of applications in the field of scientific research. It is used as a model compound for studying the mechanism of action of various biological systems and for synthesizing new compounds. Its ability to act as a catalyst in various chemical reactions has made it an attractive choice for researchers. It has also been used in the synthesis of several therapeutic agents.
Applications De Recherche Scientifique
Structure-Activity Relationships and Medicinal Applications
- Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, structurally related to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, has led to the development of potent histamine H4 receptor antagonists. These compounds have shown potential in treating inflammation and pain, highlighting the role of the pyrimidine core in medicinal chemistry (Altenbach et al., 2008).
Material Science and Chemical Synthesis
- Oxidovanadium(V) Complexes : Research involving tert-butyl substituted pyrimidines has contributed to the development of new oxidovanadium(V) complexes. These complexes have been studied for their structural characteristics, hydrogen bonding capabilities, and potential applications in catalysis and material science (Back et al., 2012).
Synthesis Methods and Chemical Reactivity
Greener Synthesis of Dihydropyrimidinone Derivatives : The Biginelli reaction, a significant method in the synthesis of dihydropyrimidinones, has been optimized under green conditions. This approach highlights the environmental benefits and efficiency of synthesizing pyrimidine derivatives, potentially including compounds similar to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (Rao et al., 2014).
Ferrocenyl Uracil Peptide Nucleic Acid Monomer Synthesis : The synthesis of novel peptide nucleic acid monomers incorporating pyrimidine and ferrocenyl groups demonstrates the versatility of pyrimidine derivatives in bioorganic chemistry and nucleic acid research. This work opens pathways for the development of novel bioconjugates and molecular probes (Gasser et al., 2006).
Propriétés
IUPAC Name |
2-tert-butyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAUXULMHMNNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



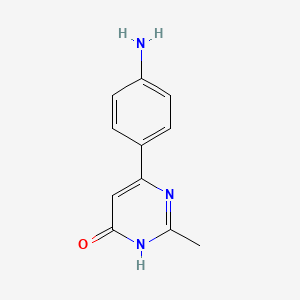
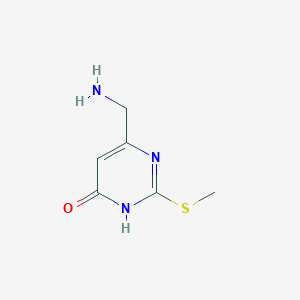
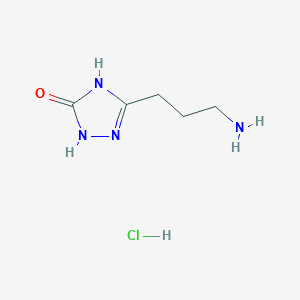

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)
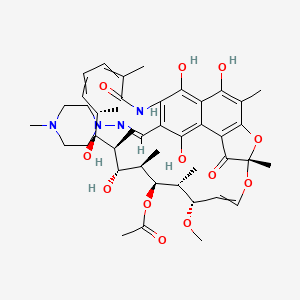
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
